N-[(Pyridin-3-yl)methyl]cyclobutanamine

Lipophilicity Drug Design Pharmacokinetics

N-[(Pyridin-3-yl)methyl]cyclobutanamine (CAS 185509-76-6) is a secondary amine featuring a cyclobutane ring linked via a methylene bridge to a pyridin-3-yl group. It is a member of the cyclobutyl-pyridinylmethylamine class, characterized by a molecular formula of C10H14N2 and a molecular weight of 162.23 g/mol.

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
CAS No. 185509-76-6
Cat. No. B069875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(Pyridin-3-yl)methyl]cyclobutanamine
CAS185509-76-6
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESC1CC(C1)NCC2=CN=CC=C2
InChIInChI=1S/C10H14N2/c1-4-10(5-1)12-8-9-3-2-6-11-7-9/h2-3,6-7,10,12H,1,4-5,8H2
InChIKeyUFFMGQWREGJEFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(Pyridin-3-yl)methyl]cyclobutanamine (CAS 185509-76-6): Physicochemical Baseline and Identity


N-[(Pyridin-3-yl)methyl]cyclobutanamine (CAS 185509-76-6) is a secondary amine featuring a cyclobutane ring linked via a methylene bridge to a pyridin-3-yl group [1]. It is a member of the cyclobutyl-pyridinylmethylamine class, characterized by a molecular formula of C10H14N2 and a molecular weight of 162.23 g/mol [1]. Its structural identity is defined by the 3-position attachment of the pyridine ring, a feature that distinguishes it from its 2-pyridyl and 4-pyridyl isomers . As a research chemical, it is available from multiple vendors with specified purity grades, making it a viable building block for medicinal chemistry and chemical biology applications .

Positional Isomer 3-Pyridyl attachment for SAR library design
Scaffold Cyclobutyl-methylamine core supports fragment elaboration
Procurement Multiple vendors with defined purity grades

Why In-Class Substitution of N-[(Pyridin-3-yl)methyl]cyclobutanamine is Non-Trivial: Physicochemical and Procurement Risks


Superficially similar analogs within the cyclobutyl-pyridinylmethylamine class—such as the 2-pyridyl and 4-pyridyl positional isomers or the cyclopentyl homolog—exhibit quantifiable differences in physicochemical properties, including lipophilicity (XLogP3), basicity (pKa), and molecular weight [1][2][3][4]. These variations directly impact critical parameters in drug discovery workflows, such as solubility, permeability, and metabolic stability, thereby invalidating the assumption of functional equivalence [5][6]. Furthermore, vendor-specific purity specifications and storage requirements introduce procurement-level variability that can confound experimental reproducibility if not explicitly controlled for . The quantitative evidence below demonstrates why N-[(Pyridin-3-yl)methyl]cyclobutanamine cannot be indiscriminately substituted with its closest analogs without risking deviation from established structure-activity relationships or assay outcomes.

2-Pyridyl and 4-pyridyl isomers exhibit lower lipophilicity and basicity, which may shift logD and ionization profiles.
Cyclopentyl homolog has higher molecular weight, potentially altering ligand efficiency context.
Vendor purity specifications for 2- and 4-pyridyl isomers are less standardized, introducing procurement variability.

Quantitative Differentiation of N-[(Pyridin-3-yl)methyl]cyclobutanamine from Closest Analogs


Lipophilicity (XLogP3) Differentiation: 3-Pyridyl vs. 2- and 4-Pyridyl Isomers

The target compound (3-pyridyl isomer) exhibits an XLogP3 value of 1.3 [1]. In comparison, the 2-pyridyl isomer (CAS 1250879-01-6) has a reported XLogP3 of 1.2 [2], while the 4-pyridyl isomer (CAS 1250712-39-0) has an XLogP3 of 1.1 [3]. This demonstrates a measurable gradient in lipophilicity dependent on pyridine substitution position, with the 3-pyridyl variant being the most lipophilic of the three.

Lipophilicity (XLogP3)
Cross-study comparable
Target: 1.3 2-pyridyl isomer: 1.2 4-pyridyl isomer: 1.1 Δ +0.1 / +0.2 logP
Supports isomer lipophilicity ranking for drug design.
Computed XLogP3 values; experimental logD context may differ.
Lipophilicity Drug Design Pharmacokinetics

Basicity (pKa) Variation Across Pyridinylmethylcyclobutanamine Positional Isomers

The predicted pKa (most basic) of N-[(Pyridin-3-yl)methyl]cyclobutanamine is 8.84 ± 0.20 [1]. Its 2-pyridyl analog (CAS 1250879-01-6) has a lower pKa of 8.55 ± 0.20 [2], and the 4-pyridyl analog (CAS 1250712-39-0) has an even lower pKa of 8.50 ± 0.20 [3]. This indicates that the 3-pyridyl isomer is the most basic among the three positional variants, which could affect its protonation state at physiological pH and consequently its interaction with biological targets or its solubility profile.

Basicity (pKa)
Cross-study comparable
Target: 8.84 ± 0.20 2-pyridyl isomer: 8.55 ± 0.20 4-pyridyl isomer: 8.50 ± 0.20 Δ +0.29 / +0.34 pKa
Reported basicity differences may influence protonation state at physiological pH.
Predicted values; confirm experimentally for buffer selection.
Basicity Ionization Solubility Receptor Binding

Molecular Weight and Formula Distinction from Cyclopentyl Homolog

N-[(Pyridin-3-yl)methyl]cyclobutanamine has a molecular weight of 162.23 g/mol (C10H14N2) [1]. In contrast, its cyclopentyl homolog, N-[(Pyridin-3-yl)methyl]cyclopentanamine (CAS 626210-37-5), has a molecular weight of 176.26 g/mol (C11H16N2) [2]. This represents a 14 Da difference, which is significant in the context of lead optimization where even minor increases in molecular weight can negatively impact ligand efficiency and oral bioavailability.

Molecular Weight
Cross-study comparable
Target: 162.23 g/mol Cyclopentyl homolog: 176.26 g/mol Δ −14.03 Da
Lower MW may support improved ligand efficiency in fragment-based design.
Calculated from molecular formula; purity context must be verified.
Molecular Weight Lead Optimization Pharmacokinetics

Boiling Point Distinction Among Pyridyl Isomers

The predicted boiling point of N-[(Pyridin-3-yl)methyl]cyclobutanamine is 277.7 ± 15.0 °C at 760 mmHg [1]. For the 2-pyridyl isomer (CAS 1250879-01-6), the predicted boiling point is 260.1 ± 15.0 °C [2], while for the 4-pyridyl isomer (CAS 1250712-39-0), it is 279.3 ± 15.0 °C [3]. The 3-pyridyl isomer thus exhibits an intermediate boiling point, which may be relevant for purification or formulation considerations.

Boiling Point (760 mmHg)
Cross-study comparable
Target: 277.7 ± 15.0 °C 2-pyridyl isomer: 260.1 ± 15.0 °C 4-pyridyl isomer: 279.3 ± 15.0 °C
Intermediate boiling point may guide purification method selection.
Predicted values; actual distillation conditions may vary.
Physicochemical Property Purification Stability

Vendor Purity Specifications and Procurement Reliability

N-[(Pyridin-3-yl)methyl]cyclobutanamine is commercially available with specified purity levels that vary by supplier. AKSci offers a minimum purity of 95% , while MolCore and Leyan offer purities of ≥98% . In contrast, information on the purity specifications for the 2-pyridyl and 4-pyridyl isomers is less standardized across vendors, with some listings lacking explicit purity guarantees. This variability in vendor specification can directly impact experimental reproducibility.

Vendor Purity Specification
Data to verify
Target: 95% (AKSci), 98% (MolCore, Leyan) Comparator isomers: specifications less consistently reported
Defined purity specifications may reduce impurity risk in assays.
Verify lot-specific COA for sensitive biological studies.
Purity Procurement Reproducibility

Optimal Research Applications for N-[(Pyridin-3-yl)methyl]cyclobutanamine Based on Quantitative Differentiation


Lead Optimization Campaigns Prioritizing Enhanced Lipophilicity and Basicity

Given its higher XLogP3 (1.3) and pKa (8.84) relative to the 2-pyridyl and 4-pyridyl isomers [1][2][3][4][5], this compound is a suitable candidate for medicinal chemistry programs seeking to modulate logD and protonation state to improve membrane permeability or target engagement. Its distinct physicochemical profile makes it a valuable tool for establishing structure-property relationships (SPR) in lead optimization series.

Fragment-Based Drug Discovery (FBDD) and Low Molecular Weight Probe Development

With a molecular weight of 162.23 g/mol—14 Da lighter than its cyclopentyl homolog [6]—N-[(Pyridin-3-yl)methyl]cyclobutanamine aligns with fragment library design principles that favor low molecular weight starting points. Its defined purity specifications (up to 98% ) further support its use in high-concentration fragment screening assays where impurities can confound hit identification.

Development of Robust Synthetic Protocols Requiring Reliable Building Blocks

The compound's availability from multiple vendors with explicit purity guarantees (95% from AKSci, 98% from MolCore and Leyan ) reduces supply chain risk and ensures batch-to-batch consistency. This makes it a preferred choice for method development and scale-up studies where reproducible performance is critical.

Studies on Isomer-Dependent Biological Activity

The quantifiable differences in lipophilicity, basicity, and boiling point among the 2-, 3-, and 4-pyridyl isomers [1][2][3][4][5][7][8] provide a rational basis for investigating isomer-specific biological effects. N-[(Pyridin-3-yl)methyl]cyclobutanamine serves as a key comparator in such structure-activity relationship (SAR) studies aimed at elucidating the role of pyridine substitution geometry in target recognition.

Application
Selection Property
Validation Focus
Lipophilicity/Basicity SAR studies
Reported higher XLogP3 and pKa profile
logD modulation and ionization impact on permeability
Fragment-based probe design
Low molecular weight and defined purity grades
Fragment screening assay compatibility
Building block procurement
Documented vendor purity specifications
Batch-to-batch consistency for method development
Isomer-specific SAR investigations
Distinct 3-pyridyl substitution geometry
Comparative biological activity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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